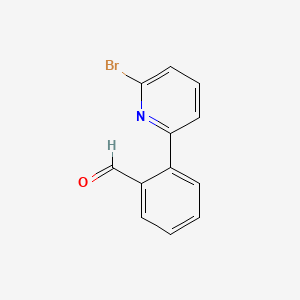

2-(6-Bromopyridin-2-YL)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Bromopyridin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 914349-51-2. It has a molecular weight of 262.11 and its linear formula is C12H8BrNO . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 2-(6-Bromopyridin-2-YL)benzaldehyde is 1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

2-(6-Bromopyridin-2-YL)benzaldehyde is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 262.11 . Its solubility and other physical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-(6-Bromopyridin-2-yl)benzaldehyde serves as an essential building block in chemical synthesis. Its reactivity has been explored in various reactions, contributing significantly to the field of organic chemistry. For instance, it has been used in Suzuki–Miyaura coupling reactions, forming complex compounds such as 2-[4-(2-pyridin-2-yl-benzyl)-pyridin-2-yl]benzoic acid, demonstrating its versatility in forming biaryl structures, crucial in pharmaceuticals and materials science (Mcmillan, Mcnab, & Reed, 2007). Additionally, the compound's unique properties facilitate the synthesis of biologically active compounds, such as hydrazones, showcasing its potential in medicinal chemistry and drug design (Ramadan, 2010).

Catalysis and Material Science

The compound's role extends to catalysis and material science. It has been part of studies aiming at optimizing catalytic processes, such as the oxidation of benzyl alcohol to benzaldehyde, enhancing the efficiency of chemical processes crucial for industrial applications (Sharma, Soni, & Dalai, 2012). Moreover, its involvement in the synthesis of α-(hydroxymethyl)benzaldehydes through Diels–Alder synthesis highlights its significance in creating compounds with potential applications in pharmaceuticals and agrochemicals (Morrison & Burnell, 2001).

Photolabile Protecting Groups

2-(6-Bromopyridin-2-yl)benzaldehyde has been used in the development of photolabile protecting groups for aldehydes and ketones, a field critical for photochemistry and material science. These protecting groups are instrumental in controlled release mechanisms and have applications ranging from drug delivery systems to the development of light-responsive materials (Lu, Fedoryak, Moister, & Dore, 2003).

Safety And Hazards

The safety information for 2-(6-Bromopyridin-2-YL)benzaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

2-(6-bromopyridin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTDJPCRYLCAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661699 |

Source

|

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromopyridin-2-YL)benzaldehyde | |

CAS RN |

914349-51-2 |

Source

|

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Methanone](/img/structure/B581994.png)